Product packaging for 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone(Cat. No.:CAS No. 1013916-01-2)

4,2'-Dihydroxy-3,4',6'-trimethoxychalcone

Cat. No.: B12049311
CAS No.: 1013916-01-2
M. Wt: 330.3 g/mol
InChI Key: BXXKRESPUSMTEI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence

4,2'-Dihydroxy-3,4',6'-trimethoxychalcone has been identified as a major chalcone (B49325) in the plant species Chromolaena odorata. nih.gov This perennial herb, belonging to the Asteraceae family, is known for its prolific growth and is considered an invasive species in many parts of the world. researchgate.net Phytochemical analyses of Chromolaena odorata have revealed a rich diversity of secondary metabolites, with flavonoids, including the subject chalcone, being a prominent class of compounds. nih.govijsra.nethcmuaf.edu.vn The presence of this chalcone has also been reported in other species of the Chromolaena genus, such as Chromolaena tacotana. nih.gov

Biosynthetic Pathways

The biosynthesis of this compound, like other flavonoids, is a multi-step process that originates from primary metabolism. While the precise enzymatic steps for this specific chalcone are not extensively detailed in current literature, the general pathway is well-established and involves key enzymatic families.

The journey to synthesizing chalcones begins with the shikimate pathway, a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids. researchgate.netnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. researchgate.net Chorismate is a pivotal branch-point intermediate that serves as the precursor for the biosynthesis of phenylalanine, tyrosine, and tryptophan. researchgate.net Phenylalanine, in particular, is the starting point for the phenylpropanoid pathway, which directly leads to the formation of chalcones. youtube.com The conversion of 3-dehydroquinate (B1236863) to 3-dehydroshikimate is a key step within this pathway, catalyzed by 3-dehydroquinate dehydratase. researchgate.net

Chalcone synthase (CHS) is the gateway enzyme for flavonoid biosynthesis, catalyzing the first committed step in this pathway. nih.gov It is a type III polyketide synthase that facilitates a series of decarboxylation, condensation, and cyclization reactions. nih.gov The process begins with the condensation of one molecule of p-coumaroyl-CoA, derived from phenylalanine via the phenylpropanoid pathway, with three molecules of malonyl-CoA. ijsra.net This reaction, occurring within the active site of the CHS enzyme, results in the formation of a tetraketide intermediate which then cyclizes to form the characteristic chalcone scaffold. ijsra.net Key amino acid residues, such as cysteine, histidine, and asparagine, play critical roles in the catalytic mechanism of CHS. nih.govijsra.net The formation of this compound would subsequently involve specific hydroxylation and methylation reactions on the basic chalcone structure, catalyzed by enzymes such as hydroxylases and methyltransferases, to yield the final substituted compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B12049311 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone CAS No. 1013916-01-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1013916-01-2

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O6/c1-22-12-9-15(21)18(17(10-12)24-3)14(20)7-5-11-4-6-13(19)16(8-11)23-2/h4-10,19,21H,1-3H3/b7-5+

InChI Key

BXXKRESPUSMTEI-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Ecological and Evolutionary Aspects of 4,2 Dihydroxy 3,4 ,6 Trimethoxychalcone Production in Plants

The production of 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone and other flavonoids is not a random occurrence but is deeply rooted in the ecological interactions and evolutionary history of the producing plants.

The presence of flavonoids like this compound in plants is strongly linked to defense mechanisms against a variety of biotic and abiotic stresses. nih.govhebmu.edu.cnmdpi.com Flavonoids can act as a protective barrier against harmful UV radiation, a significant environmental stressor, especially at higher altitudes. thieme-connect.comresearchgate.net They also play a crucial role in defending plants against pathogens, such as fungi and bacteria, and herbivores. nih.govresearchgate.net The anti-inflammatory properties observed for this compound, for instance, are indicative of its potential role in modulating the plant's response to injury or infection. nih.gov In the case of Chromolaena odorata, an invasive species, the production of a diverse array of secondary metabolites, including this chalcone (B49325), is thought to contribute to its ecological success by providing a defense against natural enemies and inhibiting the growth of competing plant species (allelopathy). researchgate.net

The evolution of the capacity to produce such a diverse array of flavonoids is a hallmark of the plant kingdom's adaptation to terrestrial life. The Asteraceae family, to which Chromolaena belongs, is one of the largest and most diverse families of flowering plants, and its evolutionary success is partly attributed to its chemical diversity. researchgate.netpnas.org Gene duplication and subsequent functional divergence of key enzymes in the flavonoid biosynthetic pathway, such as chalcone synthase, have been identified as important mechanisms for the evolution of new secondary metabolic pathways in Asteraceae. hebmu.edu.cnmdpi.com This evolutionary plasticity has allowed plants to generate a vast repertoire of flavonoids, including specifically substituted compounds like this compound, to adapt to specific ecological niches and challenges. hebmu.edu.cn

Synthetic Methodologies and Chemical Modifications of 4,2 Dihydroxy 3,4 ,6 Trimethoxychalcone

Rational Design and Synthesis of 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone Analogs and Derivatives

The process of rational design is central to medicinal chemistry for developing new therapeutic agents. semanticscholar.org It involves the systematic synthesis of analogs and derivatives of a lead compound—in this case, this compound—to investigate its structure-activity relationship (SAR). nih.govnih.gov The goal is to understand how specific structural features influence biological activity.

The synthesis of analogs typically follows the same established methods, like the Claisen-Schmidt condensation, but utilizes a variety of substituted starting materials (acetophenones and benzaldehydes). semanticscholar.org By modifying the substitution patterns on both aromatic rings (Ring A and Ring B), researchers can probe the importance of the number and position of key functional groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. nih.govkoreascience.kr For example, studies have shown that the presence and location of hydroxyl groups are often crucial for antioxidant activity, while methoxy groups can also play a significant role. ljmu.ac.uknih.gov

This systematic approach allows chemists to identify the pharmacophore—the essential arrangement of atoms or functional groups required for biological activity—and to discard inactive or less potent variations. semanticscholar.org

Derivatization Strategies to Enhance Bioactivity and Specificity

Derivatization is the strategic chemical modification of a bioactive compound to improve its pharmacological profile. The goal is to enhance desirable properties such as potency (bioactivity) and selectivity (specificity) while minimizing undesirable effects. ljmu.ac.uk For this compound, several derivatization strategies can be employed:

Modification of Substituents: The existing hydroxyl and methoxy groups can be altered. For example, hydroxyl groups can be converted into esters or other ethers, while methoxy groups can be demethylated to form new hydroxyl groups. These changes can alter the compound's hydrogen-bonding capacity, solubility, and electronic properties. nih.gov

Introduction of New Functional Groups: A wide array of different functional groups can be introduced onto the aromatic rings. These include halogens (F, Cl, Br), nitro groups, or various alkyl chains. Such modifications can influence the molecule's lipophilicity, which affects its ability to cross cell membranes, and its electronic nature, which can impact binding to a biological target. semanticscholar.orgnih.gov

Scaffold Hopping and Hybridization: The aromatic rings themselves can be replaced with other ring systems, such as heterocycles (e.g., furan, thiophene, pyridine) or bicyclic systems (e.g., naphthalene). semanticscholar.orgnih.gov Another approach is to create hybrid molecules by linking the chalcone (B49325) scaffold to another pharmacologically active molecule, with the aim of creating a new compound with dual or enhanced activity. nih.gov

These targeted modifications allow for the fine-tuning of a molecule's properties to improve its interaction with specific biological targets, potentially leading to more potent and selective therapeutic agents. nih.govnih.gov

Preclinical Biological Activities and Molecular Mechanisms of 4,2 Dihydroxy 3,4 ,6 Trimethoxychalcone

Anti-inflammatory Activity and Related Pathways

In vitro studies, primarily using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, have been instrumental in elucidating the anti-inflammatory profile of 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone. The core mechanism appears to be the dual inhibition of the NF-κB and p38 MAPK signaling pathways. nih.gov

Inhibition of NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. The chalcone (B49325) this compound has been shown to be a potent suppressor of this pathway. nih.gov Its mechanism involves intervening at several key points: it prevents the activation of the inhibitor κB kinase (IKK) complex (IKKα/β), which in turn blocks the degradation of the inhibitory protein IκBα. nih.gov By stabilizing IκBα, the chalcone effectively prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov This sequestration of p65 in the cytoplasm blocks the transcription of numerous pro-inflammatory genes. nih.gov Some related chalcones also suppress NF-κB activation by inhibiting IKK and preventing IκB degradation.

Modulation of p38 MAPK Pathway

Concurrent with its effects on NF-κB, this compound markedly represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in LPS-stimulated macrophages. nih.gov The p38 MAPK pathway is another major signaling cascade that governs the production of inflammatory mediators. However, the study noted no significant inhibitory activity on other MAPK family members, such as c-Jun N-terminal activated kinases (JNK) or extracellular regulated kinases (ERK), indicating a degree of selectivity in its action. nih.gov The suppression of p38 MAPK phosphorylation is a key part of the chalcone's anti-inflammatory mechanism. nih.gov

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

As a direct consequence of inhibiting the NF-κB and p38 MAPK pathways, this compound effectively halts the production of key pro-inflammatory cytokines. nih.gov Research demonstrated that treatment with the chalcone led to a significant, dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from LPS-activated macrophages. nih.gov This broad suppression of cytokine production underscores its potential for mitigating inflammatory conditions. nih.gov

Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes

In the reviewed preclinical studies focusing specifically on this compound, the direct inhibitory activity of this compound on cyclooxygenase (COX-1 and COX-2) enzymes has not been reported. While other chalcone derivatives have been documented to inhibit COX enzymes, this specific activity cannot be confirmed for the subject compound based on the available literature.

Reduction of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Treatment with this compound has been shown to significantly and dose-dependently attenuate the production of NO in LPS-activated RAW 264.7 macrophages. nih.gov This effect is attributed to the upstream inhibition of the NF-κB and p38 MAPK pathways, which regulate iNOS expression. nih.gov

Table 1: Summary of Anti-inflammatory Effects of this compound in LPS-activated RAW 264.7 Macrophages

Biological ActivityObserved EffectKey Molecular Target/PathwaySource
NF-κB PathwayInhibited IKKα/β activation, IκBα degradation, and p65 nuclear translocationIKK, IκBα, NF-κB p65 nih.gov
p38 MAPK PathwayMarkedly repressed phosphorylationp38 MAPK nih.gov
Pro-inflammatory CytokinesDose-dependent reduction in TNF-α, IL-1β, and IL-6Cytokine production pathways nih.gov
Nitric Oxide ProductionSignificantly attenuated NO productioniNOS expression pathway nih.gov

Anticancer / Cytotoxic Activity and Cellular Mechanisms

Direct preclinical studies on the anticancer and cytotoxic activity of this compound are not extensively documented in the available literature. However, research on structurally similar chalcones provides valuable insights into the potential mechanisms by which this compound class may exert anticancer effects. These mechanisms include the induction of apoptosis, cell cycle arrest, and disruption of microtubule function. researchgate.net

For instance, the closely related isomer 2',4'-dihydroxy-3,4,5-trimethoxychalcone was studied for its effects on MCF-7 breast cancer cells. researchgate.net This compound was found to exert its anti-proliferative activity by affecting microtubules, leading to the formation of aberrant spindles. researchgate.net This disruption caused cells to arrest at the metaphase/anaphase boundary, which ultimately triggered mitotic catastrophe and massive cell death. researchgate.net

Another related compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) , demonstrated concentration-dependent cytotoxicity against human pancreatic cancer cell lines PANC-1 and MIA PACA2, with IC50 values of 10.5 ± 0.8 µM and 12.2 ± 0.9 µM, respectively. mdpi.com The mechanism of action in PANC-1 cells was identified as apoptosis, evidenced by the activation of caspases-3 and -9. mdpi.com Further analysis revealed that DMC treatment led to the degradation of poly(ADP-ribose) polymerase (PARP) and modulated the expression of Bcl-2 family proteins, specifically by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bak. mdpi.com

Table 2: Cytotoxic Activity of Structurally Related Chalcones on Cancer Cell Lines

CompoundCancer Cell LineReported IC50 ValueObserved Cellular MechanismSource
2',4'-dihydroxy-3,4,5-trimethoxychalconeMCF-7 (Breast)Not specifiedInduction of aberrant spindles, mitotic arrest, mitotic catastrophe researchgate.net
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)PANC-1 (Pancreatic)10.5 ± 0.8 µMApoptosis, activation of caspases-3/9, PARP degradation, modulation of Bcl-2/Bak mdpi.com
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)MIA PACA2 (Pancreatic)12.2 ± 0.9 µMCytotoxicity mdpi.com

These findings on related molecules suggest that this compound could potentially share similar cytotoxic mechanisms, such as inducing apoptosis through caspase activation and the Bcl-2 pathway, or by disrupting microtubule dynamics, but direct experimental evidence is required for confirmation. researchgate.netmdpi.com

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies have demonstrated that chalcones, including derivatives structurally similar to this compound, are potent inducers of apoptosis in various cancer cell lines.

Research on 2',4'-dihydroxy-3,4,5-trimethoxychalcone revealed that after inducing a prolonged halt in the cell division process, it caused massive cell death, identified as apoptosis. researchgate.netnih.gov Similarly, a related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been shown to trigger apoptosis in human pancreatic cancer cells (PANC-1), multidrug-resistant human hepatoma cells (BEL-7402/5-FU), and human cervical cancer cell lines. mdpi.comnih.govnih.gov The mechanism often involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. For instance, in PANC-1 cells, DMC treatment led to the activation of caspase-3. mdpi.com In human leukemia K562 cells, DMC was also found to induce apoptosis. mdpi.com Furthermore, studies on 2',4-dihydroxy-4',6'-dimethoxy-chalcone (also known as Flavokavain C) showed it triggers intrinsic apoptosis in breast cancer cells. researchgate.net The pro-apoptotic effect is a recurring theme across the chalcone class, with various derivatives enhancing cell death in prostate and esophageal cancer cell models. ebi.ac.ukglobalresearchonline.net

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. A common strategy in cancer therapy is to induce cell cycle arrest, thereby preventing cancer cells from dividing. Preclinical studies have shown that trimethoxy-substituted chalcones can effectively halt the cell cycle at different phases.

A key study on 2',4'-dihydroxy-3,4,5-trimethoxychalcone reported that the compound arrested breast cancer (MCF-7) cells at the metaphase/anaphase stage of mitosis. researchgate.netnih.gov In contrast, the related chalcone DMC was found to induce cell cycle arrest at the G1 phase in multidrug-resistant hepatoma cells by downregulating key proteins like cyclin D1 and CDK4. nih.gov DMC and its amino acid-conjugated derivatives also caused G0/G1 phase arrest in human cervical cancer (SiHa) cell lines. nih.gov This G0/G1 arrest mechanism was also observed in neuroblastoma cells treated with a chalcone glycoside derivative and in breast cancer cells treated with 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone. researchgate.netrawdatalibrary.net The ability of chalcones to interfere with the cell cycle is a significant aspect of their anti-proliferative activity.

Table 1: Effect of Trimethoxy-Substituted Chalcones on Cell Cycle

Compound Cell Line Effect Reference
2',4'-dihydroxy-3,4,5-trimethoxychalcone MCF-7 (Breast Cancer) Metaphase/Anaphase Arrest researchgate.netnih.gov
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) BEL-7402/5-FU (Hepatoma) G1 Arrest nih.gov
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) SiHa (Cervical Cancer) G0/G1 Arrest nih.gov
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone MCF-7, MDA-MB-231 (Breast Cancer) G0/G1 Arrest researchgate.net

Modulation of Mitochondrial Apoptosis Pathways (e.g., Bcl-2, Bax, p53 Expression)

The mitochondrial pathway of apoptosis is controlled by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). The ratio of these proteins is crucial in determining a cell's fate. The tumor suppressor protein p53 also plays a vital role in this process.

Studies on DMC have shown that it modulates this pathway to promote apoptosis. In pancreatic cancer cells, DMC treatment decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bak. mdpi.com In human leukemia cells, DMC was found to downregulate Bcl-2 protein levels. mdpi.com Further research confirmed that the compound induces apoptosis in cervical cancer cells by increasing the Bax/Bcl-2 ratio. In multidrug-resistant hepatoma cells, DMC was also found to increase the expression of the p53 tumor suppressor protein, which can, in turn, activate the mitochondrial apoptotic cascade. nih.gov These findings indicate that a key mechanism of action for these chalcones is the disruption of mitochondrial integrity by altering the balance of Bcl-2 family proteins.

Table 2: Modulation of Apoptotic Proteins by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

Cell Line Effect on Bcl-2 Effect on Bax/Bak Effect on p53 Reference
PANC-1 (Pancreatic) Decreased Bak Increased Not Reported mdpi.com
K562 (Leukemia) Decreased No effect on Bax Not Reported mdpi.com
SiHa (Cervical) Decreased Bax Increased Not Reported
BEL-7402/5-FU (Hepatoma) Not Reported Not Reported Increased nih.gov

Activation of Nrf2 Pathway and Antioxidant Enzyme Expression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative stress. Chalcones are known activators of the Nrf2 signaling pathway. nih.govnih.gov

This activation is considered a key part of their cytoprotective and anti-inflammatory effects. Research has shown that chalcones with dihydroxyl groups on one of their aromatic rings can exhibit significant neuroprotective activity through both direct free radical scavenging and indirect activation of the Nrf2 pathway. nih.gov A review of the literature indicates that chalcones can induce the expression of Nrf2-regulated antioxidant genes and cytoprotective proteins. nih.gov Specifically, a compound identified as 4,6'-Dihydroxy-2',3',4'-trimethoxychalcone has been noted to upregulate antioxidant enzymes, which protects cells from oxidative damage. This mechanism suggests that these chalcones can enhance the cell's own defense systems against oxidative stress.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. While direct studies on this compound are limited, the broader class of chalcones has demonstrated significant anti-angiogenic properties. mdpi.comacs.org

Various natural and synthetic chalcones have been shown to suppress angiogenesis. rawdatalibrary.net For example, 2'-hydroxy-4'-methoxychalcone (B191446) was found to decrease new blood vessel formation in both in vitro and in vivo models. mdpi.com The mechanisms underlying these effects often involve the inhibition of key signaling molecules like Vascular Endothelial Growth Factor (VEGF), which is a potent activator of angiogenesis. mdpi.com Butein (B1668091), another chalcone, was found to inhibit angiogenic processes by suppressing VEGF and matrix metalloproteinase-9 (MMP-9) activities. mdpi.com These findings suggest that the chalcone scaffold is a promising backbone for the development of anti-angiogenic agents. ebi.ac.uknih.gov

Interference with Microtubule Formation

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a proven anticancer mechanism.

Research has specifically identified 2',4'-dihydroxy-3,4,5-trimethoxychalcone as a potent anti-mitotic agent that interferes with microtubule function. researchgate.netnih.gov In MCF-7 breast cancer cells, the compound was shown to induce the formation of aberrant mitotic spindles. researchgate.netnih.gov This disruption of the spindle leads to a prolonged arrest in mitosis, which ultimately triggers cell death through a process known as mitotic catastrophe. researchgate.netnih.gov The ability to interfere with microtubule polymerization and destabilize the mitotic spindle is a mechanism shared by several successful chemotherapy drugs, and the 3,4,5-trimethoxyphenyl ring, in particular, is a feature of known microtubule-targeting agents.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial intracellular cascades that regulate cell proliferation, survival, and growth. Dysregulation of these pathways is a hallmark of many cancers, making them important therapeutic targets. mdpi.com

Preclinical evidence demonstrates that chalcones can modulate these pathways. Specifically, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was found to induce apoptosis and cell cycle arrest by suppressing the PI3K/Akt signaling axis in multidrug-resistant hepatoma cells. nih.gov Similarly, another chalcone derivative was shown to exert its antiproliferative effect on multiple myeloma cells through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

Regarding the MAPK pathway, a closely related compound, 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone, was reported to inhibit the p38 MAPK pathway in macrophage cells, highlighting its anti-inflammatory potential. Furthermore, synthetic Flavokavain C (a dimethoxy chalcone) has been associated with the regulation of both MAPK and Akt signaling pathways. researchgate.net This dual modulation of critical survival and proliferation pathways underscores a significant mechanism for the anticancer effects observed with these compounds.

Impact on Cell Viability in Specific Cancer Cell Lines (e.g., MCF-7, A549, HeLa, Ehrlich Ascites Carcinoma)

There are no specific studies available in the search results that evaluate the cytotoxic or anti-proliferative effects of this compound on MCF-7, A549, HeLa, or Ehrlich Ascites Carcinoma cell lines. Research on other closely related chalcone derivatives has been conducted, but these findings cannot be attributed to this compound. researchgate.netnih.govmdpi.com

Antioxidant Activity

Specific data detailing the free radical scavenging mechanisms of this compound, such as its performance in DPPH or ABTS assays, are not documented in the available literature. While chalcones are generally known to act as antioxidants, the specific mechanisms for this molecule have not been reported. ljmu.ac.uk

The antioxidant potential of chalcones is often linked to the presence and position of phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. However, no studies were found that specifically investigate the contribution of the 4- and 2'-hydroxyl groups of this compound to its antioxidant capacity.

Antimicrobial Properties

There is no available data from the conducted searches regarding the antibacterial activity of this compound against any bacterial strains.

No studies documenting the antifungal properties of this compound were identified in the search results.

Antiviral Activity

No specific studies on the antiviral activity of this compound were found.

Antiparasitic Activity

No specific studies on the antileishmanial effects of this compound were found.

No specific studies on the anti-Plasmodium falciparum activity of this compound were found.

No specific studies on the anti-Trypanosoma cruzi activity of this compound were found.

Other Investigated Biological Activities (e.g., Antidiabetic, Antiulcer, Insecticidal)

No specific studies on the antidiabetic, antiulcer, or insecticidal activities of this compound were found.

Structure Activity Relationship Sar Studies of 4,2 Dihydroxy 3,4 ,6 Trimethoxychalcone and Its Analogs

Influence of Hydroxyl Group Positions on Bioactivity

The position and number of hydroxyl (-OH) groups on the chalcone's aromatic rings are critical determinants of its biological activity, particularly its antioxidant and anti-inflammatory properties. The 2'-hydroxy group on ring A is frequently cited as a key feature for anti-inflammatory effects. nih.gov Studies on various chalcones have demonstrated that the presence of a hydroxyl group at the 2'-position is a significant contributor to their activity. nih.govnih.gov

For instance, research on 2',5'-dihydroxychalcone (B1234639) derivatives showed they potently inhibit the release of inflammatory mediators from neutrophils. nih.gov The antioxidant capacity is also heavily influenced by hydroxylation patterns. For chalcones with hydroxyl groups on ring B, the antioxidant activity has been shown to increase in the order of 2-OH < 3-OH << 4-OH. nih.gov The 3,4-dihydroxy substitution pattern (a catechol moiety) on ring B is considered one of the best combinations for high antioxidant activity. nih.gov Furthermore, structure-activity relationship studies have indicated that for dihydrochalcones, the presence of hydroxyl groups at the C2' and C4' positions is crucial for their antioxidant effects. nih.gov

The number of free hydroxyl groups often correlates with antioxidant potential; compounds with more hydroxyl groups tend to exhibit better activity. mdpi.com However, the relative position can sometimes be more important than the sheer number of these groups. mdpi.com This highlights the intricate relationship between the specific placement of hydroxyl groups and the resulting biological function.

Impact of Methoxy (B1213986) Group Substitutions on Bioactivity

Methoxy (-OCH₃) group substitutions have a multifaceted impact on the bioactivity of chalcones, often enhancing certain properties while potentially diminishing others. In the context of anticancer activity, methoxy groups are generally considered beneficial. nih.govnih.gov Studies have shown that chalcones with methoxy substituents on the aromatic rings can exhibit significant cytotoxic and antiproliferative effects. nih.govmdpi.com The number and position of these methoxy groups play a crucial role in determining their potency against cancer cell lines. mdpi.com

For example, the conversion of a hydroxyl group to a methoxy group can improve a compound's ability to penetrate cell membranes due to increased lipophilicity. nih.gov This enhanced cellular uptake can be advantageous for therapeutic applications. However, this modification can sometimes lead to a decrease in the in vitro biological activity compared to the parent hydroxylated compound. nih.gov This suggests a trade-off between bioavailability and intrinsic activity at the target site. For instance, while free hydroxyl groups are often essential for strong antioxidant activity, methoxy groups tend to decrease it. nih.gov

Research on a series of methoxylated chalcones demonstrated their selective antiproliferative and proapoptotic activity on canine lymphoma and leukemia cells, underscoring the potential of methoxy group substitution in developing anticancer agents. nih.gov

Effects of Substituent Positions (e.g., Ortho-, Meta-, Para-) on Biological Potency

The specific placement of substituents on the aromatic rings—whether in the ortho-, meta-, or para-position—has a profound effect on the biological potency of chalcones. This positional isomerism can dramatically alter the compound's interaction with its molecular target, leading to significant differences in activity.

For example, a study on nitro-substituted chalcones revealed that the position of the nitro group was critical for anti-inflammatory activity. mdpi.com Compounds with a nitro group at the ortho-position (on either ring A or B) exhibited the highest percentage of edema inhibition, demonstrating superior potency compared to those with meta- or para-nitro groups. mdpi.com Specifically, an ortho-nitro substituted chalcone (B49325) showed the strongest anti-inflammatory protective effect in rats compared to its meta- and para-isomers. researchgate.net

Similarly, the position of methoxy groups influences anticancer activity. Methoxy substitution at the para-position of ring B has been shown to confer greater anticancer activity than substitution at the meta-position, as evidenced by lower IC₅₀ values in human lung cancer cells. researchgate.net In contrast, for other activities, different positional preferences are observed. For instance, a study on antimicrobial chalcones found that a bromo substituent at the meta-position of ring B was more effective in reducing the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) against S. aureus than a para-substituent. nih.gov

These findings underscore that there is no single optimal substitution pattern; the ideal position depends on the specific biological activity and the molecular target being investigated.

Role of the α,β-Unsaturated Carbonyl System in Pharmacological Activities

The α,β-unsaturated carbonyl system, also known as an enone, is a defining feature of the chalcone scaffold and is fundamental to many of its pharmacological activities. nih.govresearchgate.netnih.gov This reactive group acts as a Michael acceptor, making it susceptible to nucleophilic attack from biological molecules, particularly the thiol groups (-SH) of cysteine residues within proteins. researchgate.netnih.gov

This covalent interaction is believed to be a key mechanism behind the biological effects of many chalcones. researchgate.net For example, the ability of chalcones to activate the Nrf2 antioxidant response pathway is attributed to the Michael addition reaction between the enone system and specific cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. nih.govnih.gov This modification leads to the release and nuclear translocation of Nrf2, activating the expression of antioxidant and detoxification genes. nih.gov

Similarly, the α,β-unsaturated carbonyl system is implicated in the inhibition of the proteasome. Docking simulations suggest that this system can be attacked by the N-terminal threonine residue in the catalytic sites of the proteasome, leading to the inhibition of its proteolytic activities. nih.govacs.org The presence of this reactive moiety is also crucial for the inhibition of other targets, such as the NF-κB transcription factor. nih.govnih.gov The flexibility of this system allows for the synthesis of a wide range of derivatives with diverse biological activities, making it a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net

Structural Requirements for Specific Molecular Target Interactions (e.g., NF-κB, COX Enzymes, Nrf2)

The interaction of chalcones with specific molecular targets is governed by precise structural requirements, with different features being necessary for the effective modulation of NF-κB, COX enzymes, and Nrf2.

NF-κB Inhibition: Chalcones inhibit the NF-κB signaling pathway, a key regulator of inflammation, primarily by preventing the degradation of its inhibitor, IκBα, or by blocking the nuclear translocation and DNA binding of the p65 subunit. nih.govresearchgate.netacs.org The α,β-unsaturated enone system is critical for this activity, likely through interaction with cysteine residues in IKK or p65. nih.gov Studies have shown that substitutions on the aromatic rings significantly modulate potency. For example, butein (B1668091) (a tetrahydroxychalcone) effectively suppresses NF-κB activation by inhibiting IKK, an effect that involves cysteine residue 179 of the kinase. nih.gov The presence of multiple methoxy groups, such as in 3′,4′,5′,3,4,5-hexamethoxy-chalcone, can also lead to potent NF-κB inhibition. nih.gov

COX Enzyme Inhibition: Chalcones can act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.govnih.gov The α,β-unsaturated carbonyl scaffold is a characteristic feature found in many selective COX-2 inhibitors. nih.gov For a compound to inhibit COX enzymes, it must fit into the enzyme's long, hydrophobic active site channel. The nature and position of substituents on the chalcone's phenyl rings determine its binding affinity and selectivity for COX-1 versus COX-2. Docking studies with nitrochalcones suggest that these compounds can bind within the active sites of both COX-1 and COX-2. mdpi.com The presence of hydroxyl groups, particularly at the 2',5'-positions, has been linked to the suppression of COX-2 activity. nih.gov

Nrf2 Activation: The activation of the Nrf2 pathway by chalcones is a classic example of mechanism-based activity. The key structural requirement is the electrophilic α,β-unsaturated carbonyl system, which acts as a Michael acceptor. nih.govnih.gov This system reacts with nucleophilic cysteine residues on the Keap1 protein, the cytosolic repressor of Nrf2. nih.gov This covalent modification disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE). nih.gov The reactivity of the enone can be fine-tuned by substituents on the aromatic rings. For instance, 2-trifluoromethyl-2'-methoxychalcone (B590354) has been identified as a potent Nrf2 activator, both in vitro and in vivo. nih.govacs.org

Comparative SAR with Other Chalcone Derivatives

Comparing the structure-activity relationships of different chalcone series provides valuable insights into the general principles governing their bioactivity. The potency of chalcones is highly dependent on the substitution pattern of the two aromatic rings.

For example, a comparative study evaluating the cytotoxicity of various chalcones found that an unsubstituted chalcone (SN-1) showed appreciable activity, but the introduction of a bromo substituent at the meta- (SN-6) or para- (SN-7) position of ring B resulted in more potent compounds. nih.gov This demonstrates that halogen substitution can enhance anticancer activity.

Another study compared the insecticidal activity of eleven different chalcone derivatives against Spodoptera frugiperda. The results showed significant variation in potency based on the substituent. The compound 4-bromoacetophenone (3c) was found to be the most active, with a lower LC₅₀ value than derivatives containing chloro, hydroxy, methyl, or methoxy groups. acs.org

In the development of antitumor agents, chalcone CM-M345 was compared with its diarylpentanoid analogue BP-C4. nih.gov While both showed potent growth inhibitory activity, molecular modifications to each scaffold produced different outcomes. For instance, creating α-conformationally restricted analogues of CM-M345 led to a reduction in activity, whereas similar modifications to BP-C4 resulted in compounds with comparable or, in one case, significantly enhanced activity. nih.gov This highlights that even with a common pharmacophore, the broader structural context dictates the outcome of specific modifications.

These comparative analyses reveal that while general trends exist—such as the importance of the enone system or the influence of electron-donating/withdrawing groups—the optimal substitution pattern is highly specific to the target and the desired biological endpoint.

Interactive Table: Bioactivity of Chalcone Derivatives This table summarizes the activity of various chalcone derivatives as reported in the literature.


CompoundSubstituentsTarget/AssayActivity MetricReported ValueReference
Nitrochalcone (ortho)2-NO₂ on Ring AAnti-inflammatory (Edema)% Inhibition71.17 ± 1.66 nih.gov
Nitrochalcone (ortho)2-NO₂ on Ring BAnti-inflammatory (Edema)% Inhibition80.77 ± 2.82 nih.gov
Nitrochalcone (meta)3-NO₂ on Ring AAnti-inflammatory (Edema)% Inhibition18.32 ± 1.53 nih.gov
Nitrochalcone (para)4-NO₂ on Ring AAnti-inflammatory (Edema)% Inhibition58.25 ± 1.97 nih.gov
Flavokawain C2'-OH, 4',6'-OCH₃, 4-OCH₃NF-κB InhibitionIC₅₀ (µM)8
Butein2',4',3,4-tetraOHNF-κB InhibitionIC₅₀ (µM)30
Isoliquiritigenin2',4',4-triOHNF-κB InhibitionIC₅₀ (µM)41
Chalcone 3c4-Br on Ring AInsecticidal (S. frugiperda)LC₅₀ (ppm)66.930 acs.org
Chalcone 3b4-Cl on Ring AInsecticidal (S. frugiperda)LC₅₀ (ppm)73.720 acs.org

Advanced Research Methodologies for 4,2 Dihydroxy 3,4 ,6 Trimethoxychalcone

In Vitro Experimental Models (e.g., Cell Lines, Enzyme Inhibition Assays)

In vitro studies are fundamental to understanding the biological effects of 4,2'-Dihydroxy-3,4',6'-trimethoxychalcone at the cellular and molecular levels. These experiments utilize various cell lines and enzyme assays to characterize its activity.

Research has employed multiple human cancer cell lines to investigate the effects of this chalcone (B49325) and its close structural relatives. For instance, a related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), demonstrated selective inhibition of breast cancer cell proliferation. nih.govmdpi.com The cytotoxicity of DDC was evaluated using the MTT assay on breast cancer cell lines MCF-7 and MDA-MB-231, as well as on non-tumorigenic MCF-12F mammary gland cells. nih.gov The results showed a concentration-dependent reduction in cell viability, with IC₅₀ values indicating significant selectivity towards the cancer cells. nih.gov Specifically, the selectivity index was 4.4 for MCF-7 and 3.5 for MDA-MB-231. nih.gov

Furthermore, studies on other related chalcones have utilized cell lines such as HeLa (cervical cancer), C-33A (cervical cancer), SiHa (cervical cancer), and Caco-2 (colorectal adenocarcinoma) to explore antiproliferative effects. nih.govnih.gov One study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) reported IC₅₀ values of 15.76 µM in C-33A cells, 10.05 µM in HeLa cells, and 18.31 µM in SiHa cells. nih.gov

Flow cytometry analyses have revealed that these chalcones can influence cell cycle progression. DDC was found to induce a G1 phase blockade in a majority of MCF-7 (65.7%) and MDA-MB-231 (62.5%) cells. nih.gov

Enzyme inhibition assays are another critical in vitro tool. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was shown to be a potent noncompetitive inhibitor of pancreatic α-amylase with an IC₅₀ of 43 μM, although it was not effective against intestinal α-glucosidase. nih.gov

CompoundAssay/Cell LineKey FindingsReference
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)MCF-7 (Breast Cancer)Selectivity Index: 4.4; Induces G1 cell cycle arrest (65.7% of cells). nih.gov
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)MDA-MB-231 (Breast Cancer)Selectivity Index: 3.5; Induces G1 cell cycle arrest (62.5% of cells). nih.gov
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)HeLa (Cervical Cancer)IC₅₀: 10.05 µM. nih.gov
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SiHa (Cervical Cancer)IC₅₀: 18.31 µM. nih.gov
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)Pancreatic α-amylase InhibitionIC₅₀: 43 μM (Noncompetitive inhibition). nih.gov

In Silico Approaches and Computational Chemistry

Computational methods provide deep insights into the molecular interactions that underpin the biological activity of this compound. These in silico techniques are essential for predicting binding affinities, understanding structure-activity relationships, and guiding the design of new derivatives.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. unja.ac.id Studies on the related compound 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) have used docking to investigate its interactions with key anti-apoptotic proteins, including mTOR, Bcl-2, and Bcl-XL. mdpi.compreprints.org These simulations help to estimate the binding energy, which indicates the stability of the ligand-protein complex. unja.ac.id

In one study, DDC was docked with five pro-survival proteins: Bcl-2, Bcl-XL, Mcl-1, mTOR, and XIAP. mdpi.com The results showed that mTOR and Mcl-1 exhibited the most favorable binding energies. mdpi.compreprints.org Another molecular docking study focusing on chalcone analogues as Bcl-2 inhibitors used the protein structure with PDB code 2W3L. unja.ac.idunja.ac.id While those specific analogues did not show potential as Bcl-2 inhibitors compared to the control, the methodology highlights the utility of docking in screening potential inhibitors. unja.ac.idunja.ac.id

CompoundTarget ProteinKey FindingReference
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)mTORExhibited one of the most favorable binding energies among five pro-survival proteins tested. mdpi.compreprints.org
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)Bcl-2Showed promising molecular interactions; exhibited the highest binding free energy in MM-PBSA calculations. mdpi.compreprints.org
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)Bcl-XLShowed promising molecular interactions and comparable binding free energy to mTOR and Mcl-1. mdpi.compreprints.org
Fisetin (Flavonoid example)Bcl-XLHighest binding affinity (−8.8 kcal/mol) among tested flavonoids. nih.gov

Beyond just binding energy, in silico analyses predict the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's binding site. mdpi.com For DDC, simulations revealed key interacting amino acid residues within the binding pockets of proteins like mTOR and Bcl-2. mdpi.com For example, studies on other flavonoids docking with Bcl-XL identified critical residues like Ala104 and Phe105 as facilitating hydrophobic interactions. nih.gov These predictions are crucial for understanding the mechanism of action and for rationally designing more potent analogues. mdpi.comnih.gov

QSAR is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov A QSAR study was conducted on a series of 2,4,6-trimethoxy chalcone derivatives to understand their ability to inhibit Cyclin-Dependent Kinase 1 (CDK1). nih.govfigshare.com The resulting QSAR model identified three significant molecular descriptors: ETA_dPsi_A, WTPT-5, and GATS7s. nih.gov The model demonstrated strong statistical validity, with a coefficient of determination (R²) of 0.7863 and a cross-validation coefficient (Q²LOO) of 0.6663. nih.gov Such models are valuable for predicting the activity of newly designed molecules and for identifying the key structural features required for a specific biological effect. nih.govfigshare.com

Computational studies, particularly molecular dynamics (MD) simulations, are used to analyze the stability and orientation of a ligand within an enzyme's binding pocket over time. mdpi.com For the DDC ligand complexed with pro-survival proteins like Bcl-2 and Bcl-XL, MD simulations showed minimal variations in Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), indicating stable interactions. mdpi.com These simulations provide a dynamic view of the binding, confirming that the orientation predicted by docking is maintained and highlighting the flexibility of certain regions of the protein. mdpi.com Such studies are essential for confirming the stability of the predicted binding mode. mdpi.comfigshare.com

Spectroscopic Characterization Techniques in Research (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized or isolated this compound. iomcworld.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H-NMR spectra, the protons of the α,β-unsaturated ketone moiety typically appear as doublets with a large coupling constant (J ≈ 15.6 Hz), confirming the trans configuration of the double bond. iomcworld.com The chemical shifts of aromatic protons and methoxy (B1213986) groups help determine the substitution pattern on the two aromatic rings. nih.goviomcworld.com ¹³C-NMR spectra are used to identify all carbon atoms in the molecule, with the carbonyl carbon (C=O) typically resonating at a downfield chemical shift around 193 ppm. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. Chalcones typically exhibit two main absorption bands. For a related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, absorption maxima (λmax) were observed at 339 nm and 225 nm, which is characteristic of the chalcone skeleton. iomcworld.com

Infrared (IR) spectroscopy identifies the functional groups present in the molecule. The IR spectrum of a chalcone will show characteristic absorption bands for different vibrations. A broad band around 3420 cm⁻¹ indicates the presence of a hydrogen-bonded hydroxyl (-OH) group. iomcworld.com A strong absorption peak around 1628 cm⁻¹ is characteristic of the conjugated carbonyl (C=O) group, and bands in the 1610-1497 cm⁻¹ region correspond to aromatic C=C stretching. iomcworld.com

TechniqueObservationInterpretationReference
¹H-NMRDoublets at δ 7.85 and 8.02 ppm (J=15.6 Hz)Protons of α,β-unsaturated ketone in trans configuration. iomcworld.com
¹³C-NMRPeak at δ 193.2 ppmCarbonyl group (C=O). nih.gov
UV-Visλmax at 339 nm and 225 nmCharacteristic electronic transitions of the chalcone scaffold. iomcworld.com
IRBroad band at ~3420 cm⁻¹Hydrogen-bonded hydroxyl (-OH) group. iomcworld.com
IRStrong absorption at ~1628 cm⁻¹Conjugated carbonyl (C=O) group. iomcworld.com

Advanced Cell Biology Techniques (e.g., Flow Cytometry, Western Blotting, Reverse Transcriptase-PCR)

Advanced cell biology techniques are pivotal in elucidating the molecular mechanisms through which a compound like this compound may exert its effects on cells. These methods allow researchers to investigate cellular processes such as proliferation, cell cycle progression, and apoptosis with high precision.

Flow Cytometry is a powerful technique used to measure and analyze multiple physical characteristics of a population of cells as they flow one by one through a laser beam. In the context of chalcone research, it is frequently employed to determine the effects of a compound on the cell cycle. By staining cells with a fluorescent dye that binds to DNA, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is also a critical tool for studying apoptosis, often using annexin (B1180172) V and propidium (B1200493) iodide staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting is an indispensable technique for detecting and quantifying specific proteins within a cell or tissue sample. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. In cellular research, Western blotting is crucial for examining the expression levels of key regulatory proteins involved in pathways like apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle control (e.g., cyclins, cyclin-dependent kinases).

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression. By converting mRNA into complementary DNA (cDNA) which is then amplified, RT-PCR can measure the expression of specific genes that may be up- or down-regulated by a compound. This is vital for understanding how a substance influences cellular function at the genetic level, for instance, by altering the transcription of genes that promote or inhibit cell growth and death.

Despite the utility of these techniques, a thorough review of publicly available scientific literature reveals a lack of specific studies that have applied flow cytometry, Western blotting, or RT-PCR to investigate the biological effects of This compound . While research exists for other structurally related chalcones, detailing their influence on cell cycle arrest, apoptosis, and the expression of related proteins and genes, no such detailed findings or data tables could be retrieved for this particular compound. sigmaaldrich.comsigmaaldrich.comljmu.ac.ukmdpi.com

Therefore, specific data tables and detailed research findings for this compound from these advanced cell biology methodologies are not available at this time.

Future Research Directions and Therapeutic Potential of 4,2 Dihydroxy 3,4 ,6 Trimethoxychalcone

Elucidating Unexplored Biological Activities and Molecular Mechanisms

The primary established biological activity of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone is its anti-inflammatory effect. tandfonline.com Future research should aim to explore other potential pharmacological activities, drawing inspiration from the broad bioactivity spectrum of the chalcone (B49325) family, which includes anticancer, antimicrobial, antioxidant, and neuroprotective properties. mdpi.commdpi.com

Known Anti-inflammatory Mechanism: Research has shown that 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone exerts its anti-inflammatory effects by targeting key signaling pathways in macrophages. tandfonline.com In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, the compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tandfonline.com The core mechanism involves the suppression of two major inflammatory pathways:

Nuclear Factor-kappa B (NF-κB): The chalcone inhibits the activation of IκB kinase (IKK) α/β, which prevents the degradation of the inhibitor of κB (IκB)α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. tandfonline.com NF-κB is a critical transcription factor for inflammatory gene expression. uitm.edu.myljmu.ac.uk

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The compound markedly represses the phosphorylation, and thus activation, of p38 MAPK, a key kinase in the cellular stress and inflammatory response. tandfonline.comnih.gov Inhibition of p38 MAPK is a promising strategy for managing inflammatory and neurodegenerative diseases. nih.gov

Table 1: Anti-Inflammatory Mechanisms of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone in LPS-Activated Macrophages tandfonline.com
TargetObserved EffectSignificance
Nitric Oxide (NO) ProductionSignificantly attenuated in a dose-dependent mannerReduction of a key inflammatory mediator.
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Production significantly attenuatedSuppression of key signaling molecules that drive inflammation.
NF-κB PathwayInhibited IKKα/β activation, IκBα degradation, and p65 nuclear translocationBlocks a central transcription factor for inflammatory genes.
p38 MAPK PathwayMarkedly repressed phosphorylation (activation)Inhibits a major stress-activated kinase pathway involved in inflammation.

Potential Unexplored Activities:

Anticancer Activity: Many chalcones with methoxy (B1213986) and hydroxy substitutions exhibit potent anticancer effects by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. mdpi.commdpi.com The substitution pattern of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone warrants investigation against various cancer cell lines.

Antimicrobial Effects: Chalcones can inhibit bacterial growth by disrupting DNA gyrase, cell division proteins like FtsZ, and efflux pumps. researchgate.net The potential of this specific chalcone against pathogenic bacteria, including resistant strains, remains an open area of research.

Antioxidant Properties: The phenolic hydroxyl groups on the chalcone structure suggest potential free-radical scavenging capabilities, which could contribute to neuroprotective and other cytoprotective effects.

Development of Potent and Selective Therapeutic Agents

The chalcone scaffold is an excellent template for medicinal chemistry due to its straightforward synthesis, typically via Claisen-Schmidt condensation, and the ease with which its structure can be modified. analis.com.mymdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone. Research indicates that the number and position of methoxy and hydroxyl groups significantly influence biological activity. mdpi.comnih.gov For example, a study on a related chalcone from Chromolaena odorata showed that a free hydroxyl group at the 4-position was important for high NO inhibitory activity. ijpsm.com Future research could focus on synthesizing analogues of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone to enhance its potency and selectivity for specific molecular targets like p38 MAPK or components of the NF-κB pathway.

Strategies for Overcoming Drug Resistance through Chalcone Scaffolds

Drug resistance is a major obstacle in cancer chemotherapy, often driven by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which belongs to the ATP-binding cassette (ABC) transporter family. nih.govfrontiersin.org Chalcone derivatives have shown significant promise in overcoming multidrug resistance (MDR). nih.govbenthamdirect.com

Future research could investigate whether 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone or its derivatives can act as MDR modulators. The mechanisms by which chalcones can reverse resistance include:

Inhibition of Efflux Pumps: Some chalcones directly inhibit the function of transporters like P-gp, increasing the intracellular concentration of co-administered chemotherapy drugs. frontiersin.org The presence of multiple methoxy groups on the acetophenone (B1666503) ring of chalcones has been linked to good inhibitory effects on ABC transporters like ABCG2. mdpi.com

Modulation of Signaling Pathways: Resistance can also be linked to aberrant signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival. frontiersin.org Chalcones can inhibit this pathway, thereby re-sensitizing resistant cells to therapeutic agents.

Exploration of Synergistic Effects with Other Therapeutic Modalities

Combining chalcones with existing therapies is a promising strategy to improve therapeutic outcomes, particularly in cancer treatment. nih.govresearchgate.net The anti-inflammatory properties of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone make it a candidate for combination therapy. Chronic inflammation is a known driver of cancer progression, and by suppressing NF-κB and p38 MAPK, this chalcone could create a tumor microenvironment that is more susceptible to conventional chemotherapy or radiotherapy. Future studies should evaluate its potential synergistic effects to enhance the efficacy of established anticancer drugs, potentially allowing for lower, less toxic doses. nih.gov

Advanced Delivery Systems for Targeted Research Applications

Like many natural products, chalcones often face challenges of poor water solubility and rapid degradation, which can limit their bioavailability and therapeutic efficacy. nih.govnih.gov Advanced drug delivery systems offer a solution to these problems. For research purposes and potential therapeutic applications, encapsulating 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone in nanoparticle-based systems could be highly beneficial.

Table 2: Potential Advanced Delivery Systems for Chalcones
Delivery SystemPotential AdvantagesReference
PolymersomesHigh stability, enhanced circulation time, biodegradability, sustained drug release, can cross the blood-brain barrier. mdpi.com
Gold Nanoparticles (HGNPs)Facile surface modification, large loading capacity, excellent stability, can improve solubility and dissolution. nih.gov
Magnetite NanoparticlesBiodegradability, low toxicity, potential for targeted delivery. researchgate.net
General Nanoparticles (NPs)Enhanced drug stability, prolonged circulation time, and improved cellular uptake. nih.gov

These delivery systems can protect the chalcone from premature degradation, improve its solubility, and potentially target it to specific tissues, such as inflamed sites or tumors, thereby enhancing its efficacy and reducing systemic exposure. nih.govmdpi.com

Investigation of Metabolic Pathways and Stability in Biological Systems for Research Purposes

Understanding the pharmacokinetics, including the metabolic fate and stability, of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone is essential for its development as a research tool or therapeutic agent. Chalcones are subject to metabolic transformations in the body, which can affect their activity and clearance. nih.gov For instance, some chalcones are metabolized into their corresponding flavanones or undergo hydroxylation and glucuronidation. mdpi.comnih.gov

The stability of a chalcone is influenced by its functional groups and the surrounding chemical environment. nih.gov Research into the metabolic pathways of 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone would involve in vitro studies with liver microsomes and in vivo pharmacokinetic studies in animal models. Identifying its metabolites and understanding its stability in biological fluids are critical steps for interpreting research findings and predicting its behavior as a potential therapeutic agent.

Q & A

Q. How is its toxicity profile assessed in non-cancerous cell lines and animal models?

  • Methodological Answer :
  • In vitro : MTT assay on HEK-293 (human embryonic kidney cells) to determine selectivity indices (IC₅₀ cancer vs. normal cells).
  • In vivo : Acute toxicity testing in rodents (OECD 423 guidelines), monitoring liver/kidney function (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.